Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester
CAS No.: 75745-76-5
Cat. No.: VC18462313
Molecular Formula: C16H18ClN3O5S
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75745-76-5 |
|---|---|
| Molecular Formula | C16H18ClN3O5S |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | tert-butyl N-[[(E)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate |
| Standard InChI | InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21) |
| Standard InChI Key | KLTRGXNLWLORMC-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NN/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NNC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[[()-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate, reflects its intricate architecture . Key structural elements include:
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A furan ring at position 2, functionalized with a sulfonyl group linked to a 4-chlorophenyl substituent.
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An iminomethyl hydrazinecarboxylate group, where the hydrazine backbone is esterified with two methyl groups.
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A tert-butyl carbamate protecting group on the hydrazine nitrogen.
The -configuration of the imine double bond () is stabilized by conjugation with the furan ring and sulfonyl group, as evidenced by computational modeling .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 75745-76-5 |
| Molecular Formula | |
| Molecular Weight | 399.8 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically starting from furan-2-carbaldehyde and 4-chlorobenzenesulfonyl chloride. A proposed pathway includes:
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Sulfonylation of Furan: Reaction of furan-2-carbaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields 5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde.
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Imine Formation: Condensation of the aldehyde with tert-butyl hydrazinecarboxylate in the presence of a dehydrating agent (e.g., molecular sieves) forms the imine intermediate .
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Esterification: Methylation of the hydrazinecarboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., ) completes the synthesis.
Key Reaction Conditions
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Temperature: 60–80°C for sulfonylation and imine formation.
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Catalysts: Amberlyst-36 or similar acid catalysts for esterification .
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Solvents: Dichloromethane or dimethyl carbonate (DMC) for greener synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR:
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NMR:
Mass Spectrometry (MS)
The ESI-MS spectrum displays a molecular ion peak at 400.1 (), consistent with the molecular formula . Fragment ions at 243.0 and 156.8 correspond to cleavage at the sulfonyl and carbamate groups, respectively .
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